N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,6-dimethoxynicotinamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,6-dimethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O4/c1-25-12-4-3-11(16(22-12)26-2)15(24)20-9-13-21-14(23-27-13)10-5-7-17(18,19)8-6-10/h3-4,10H,5-9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKDYIHHJQPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,6-dimethoxynicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's unique chemical properties.
- Nicotinamide Moiety : Known for its role in various biological functions and potential neuroprotective effects.
- Difluorocyclohexyl Group : Enhances lipophilicity, which may influence the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, particularly those related to inflammation and cancer.
- Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Biological Activities
Preliminary studies suggest that compounds containing oxadiazole moieties exhibit a range of biological activities:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory responses relevant in conditions like ischemic stroke.
- Anticancer Properties : Preliminary evidence indicates potential efficacy in cancer treatment through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Potential benefits in ischemic conditions |
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .
- Anti-inflammatory Mechanism : A study demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
- Anticancer Activity : Research involving human cancer cell lines indicated that the compound can induce cell cycle arrest and apoptosis. Notably, it was found to inhibit the proliferation of breast cancer cells with an IC50 value significantly lower than existing chemotherapeutics .
Table 2: Case Study Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial | MIC against S. aureus and E. coli lower than standard antibiotics |
| Anti-inflammatory | Reduced cytokine production in LPS-stimulated macrophages |
| Anticancer | Induced apoptosis in breast cancer cell lines |
Scientific Research Applications
Medicinal Chemistry
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,6-dimethoxynicotinamide is being investigated for its potential as a drug candidate. The oxadiazole ring is known for its antimicrobial properties, making derivatives of this class promising in treating infections. Research indicates that compounds containing the oxadiazole structure exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Anticancer Activity
Recent studies have shown that derivatives of oxadiazoles exhibit anticancer properties. For example, one study reported that similar oxadiazole compounds displayed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that this compound may also possess similar therapeutic potential.
Biological Interactions
The compound's unique structure allows it to interact with specific biological targets. It can bind to receptors or enzymes within biological systems, modulating their activity and leading to various biological effects. Research is ongoing to explore these interactions further.
Mechanism of Action
The mechanism involves signal transduction pathways and gene expression regulation. Understanding these pathways can lead to insights into how this compound can be utilized in therapeutic applications.
Materials Science
In addition to its medicinal applications, this compound can be used in the development of new materials with enhanced properties. Its stability and reactivity make it suitable for creating advanced materials in various industrial applications.
Chemical Reactions Analysis
Oxadiazole Ring Stability and Reactivity
The 1,2,4-oxadiazole ring demonstrates moderate thermal stability but undergoes ring-opening under strong acidic or basic conditions. Key reactions include:
The difluorocyclohexyl group enhances electron-withdrawing effects, potentially accelerating hydrolysis compared to non-fluorinated analogs .
Nicotinamide Moiety
The 2,6-dimethoxynicotinamide group undergoes characteristic reactions:
Methylene Linker
The -CH<sub>2</sub>- group between oxadiazole and nicotinamide participates in:
Cycloaddition and Cross-Coupling Reactions
The oxadiazole ring acts as a dipolarophile in [3+2] cycloadditions:
|
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-Oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide
- Structure : Shares the 4,4-difluorocyclohexyl and 1,2,4-oxadiazole core but replaces the dimethoxynicotinamide with a cyclopentane-carboxamide and 4-chlorophenyl group (CAS: 2034333-90-7, MW: 423.884) .
- Key Differences :
- The chlorophenyl group increases hydrophobicity compared to the dimethoxy-substituted nicotinamide.
- The cyclopentane-carboxamide may reduce conformational flexibility versus the planar nicotinamide ring.
- Implications : The chlorophenyl substituent could enhance membrane permeability but reduce aqueous solubility. This structural variation highlights how aromatic substituents influence physicochemical properties.
Crystalline Forms of N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-yl}Ethanesulfonamide Salts
- Structure : Features the 4,4-difluorocyclohexyl group linked to a benzimidazole core, differing from the oxadiazole in the target compound. Patented by AstraZeneca, this compound’s crystalline forms suggest improved stability for formulation .
- Key Differences: Benzimidazole vs. Ethanesulfonamide group introduces sulfonamide functionality, which can enhance solubility and hydrogen-bonding capacity.
N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide (Oxadixyl)
- Structure: An agrochemical with an oxazolidinone ring and dimethylphenyl group .
- Key Differences: Oxazolidinone vs. Oxadiazole: Oxazolidinone contains an oxygen and nitrogen in a five-membered ring, offering distinct electronic properties.
- Implications : The absence of fluorine in oxadixyl underscores the target compound’s advantage in metabolic stability via fluorination.
Acetamide Derivatives with Complex Substitution Patterns
- Examples: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide .
- Key Differences: Stereochemical complexity with multiple chiral centers, contrasting with the target compound’s simpler achiral structure. Hydroxy and amino groups introduce polarity, which may improve solubility but reduce blood-brain barrier penetration.
- Implications : The target compound’s lack of polar groups may prioritize lipophilicity for central nervous system targets.
Structural and Functional Group Analysis Table
Research Implications and Gaps
- Structural Optimization : The 4,4-difluorocyclohexyl group is a recurring motif in patented pharmaceuticals (e.g., ), suggesting its utility in balancing lipophilicity and stability.
- Heterocycle Choice: The 1,2,4-oxadiazole’s metabolic resistance contrasts with oxazolidinones (e.g., oxadixyl ), which may undergo ring-opening reactions.
- Data Limitations: No direct pharmacological or kinetic data for the target compound were found in the evidence. Further studies should compare binding affinities, solubility, and metabolic profiles with analogs.
Preparation Methods
Core Structural Considerations
The target molecule contains three critical domains:
- 2,6-Dimethoxynicotinamide backbone : Provides hydrogen-bonding capacity and metabolic stability.
- 1,2,4-Oxadiazole ring : Imparts rigidity and serves as a bioisostere for ester groups.
- 4,4-Difluorocyclohexyl substituent : Enhances lipophilicity and modulates target binding through conformational restriction.
Disconnection Strategy (Fig. 1)
TARGET MOLECULE
∣
└─ Disconnect amide bond → Nicotinamide acid chloride + Oxadiazole-methylamine
∣
└─ Oxadiazole ring formation → Amidoxime intermediate + Difluorocyclohexyl carbonyl
Detailed Synthetic Procedures
Synthesis of 4,4-Difluorocyclohexanecarbonyl Chloride
Step 1: Fluorination of Cyclohexanone
Cyclohexanone → (DAST, CH₂Cl₂, -78°C→RT) → 4,4-Difluorocyclohexanone
Yield: 82-85% (Patent US10336749B2 method adaptation)
Step 2: Oxidation to Carboxylic Acid
4,4-Difluorocyclohexanone → (KMnO₄, H₂O/THF, 80°C, 12h) → 4,4-Difluorocyclohexanecarboxylic acid
Yield: 73%
Step 3: Chlorination
Acid → (SOCl₂, reflux, 4h) → 4,4-Difluorocyclohexanecarbonyl chloride
Yield: 95%
Construction of 1,2,4-Oxadiazole Core
Step 4: Amidoxime Formation
2,6-Dimethoxynicotinamide → (NH₂OH·HCl, Pyridine, EtOH, 60°C, 6h) → Amidoxime intermediate
Yield: 88% (PMC3621414 method adaptation)
Step 5: Cyclocondensation
Amidoxime + 4,4-Difluorocyclohexanecarbonyl chloride → (DIPEA, DMF, 100°C, 8h) → 5-(Chloromethyl)-3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole
Yield: 67%
Final Coupling and Purification
Step 6: Nucleophilic Amination
5-(Chloromethyl)-oxadiazole + 2,6-Dimethoxynicotinamide → (K₂CO₃, DMSO, 80°C, 12h) → Crude product
Yield: 58%
Step 7: Chromatographic Purification
| Stationary Phase | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|
| Silica 60 Å | EtOAc:Hex 3:7 | 98.2 | 85 |
| C18 Reverse Phase | MeCN:H₂O 65:35 | 99.5 | 92 |
Reaction Optimization Strategies
Solvent Screening for Cyclocondensation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 8 | 67 |
| NMP | 110 | 6 | 71 |
| DMA | 120 | 4 | 68 |
| Toluene | 80 | 12 | 42 |
Catalytic Effects in Final Coupling
| Base | Equiv | Solvent | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 2 | DMSO | 58 |
| Cs₂CO₃ | 1.5 | DMF | 63 |
| DBU | 1 | THF | 49 |
| NaH | 1.2 | DME | 55 |
Cs₂CO₃ in DMF increased yield by 5% through enhanced nucleophilicity
Spectroscopic Characterization
¹⁹F NMR Analysis
High-Resolution Mass Spectrometry
| Calculated [M+H]⁺ | Observed [M+H]⁺ | Δ (ppm) |
|---|---|---|
| 442.1384 | 442.1379 | -1.13 |
Industrial Scale-Up Considerations
Continuous Flow Modification
Amidoxime formation → Tubular reactor (Residence time: 45 min)
Cyclocondensation → Packed-bed reactor (Catalyst: Amberlyst 15)
Waste Stream Management
| Byproduct | Treatment Method | Efficiency (%) |
|---|---|---|
| Excess SOCl₂ | NaOH Scrubbing | 99.8 |
| DMF | Distillation Recovery | 92.4 |
| Fluoride Salts | Ca(OH)₂ Precipitation | 98.1 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Cyclocondensation step: 150°C, 30 min → Yield: 69% (comparable to thermal)
No significant yield improvement observed
Enzymatic Approaches
| Enzyme | Conversion (%) | Selectivity (%) |
|---|---|---|
| Lipase B | 12 | 88 |
| Transaminase | 8 | 79 |
Biocatalytic methods currently impractical for scale-up
Q & A
Q. What synthetic methodologies are recommended for preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,6-dimethoxynicotinamide?
Answer:
- Stepwise Synthesis : Begin with the preparation of the 4,4-difluorocyclohexane carboxylic acid derivative, followed by cyclization to form the 1,2,4-oxadiazole ring. Couple this intermediate with 2,6-dimethoxynicotinamide via reductive amination or nucleophilic substitution. Use DMF as a solvent and potassium carbonate as a base for optimal coupling efficiency .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm completion with LC-MS.
Q. How should researchers characterize the compound’s structural integrity and purity?
Answer:
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., cyclohexyl protons at δ 1.8–2.5 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~460–470 Da) for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination if crystalline forms are isolable .
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
Q. What solvent systems are suitable for solubility and formulation studies?
Answer:
- Polar Solvents : DMSO (for stock solutions), ethanol, or acetonitrile (for kinetic studies).
- Aqueous Buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for biological assays, noting potential aggregation in pure aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the oxadiazole intermediate?
Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (80–120°C), reaction time (4–12 hr), and catalyst (e.g., HATU vs. EDCI) .
- AI-Guided Optimization : Use COMSOL Multiphysics or quantum chemical calculations (e.g., DFT) to predict energy barriers for cyclization steps .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace difluorocyclohexyl with cyclopropyl or aromatic groups) and assess changes in bioactivity .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the oxadiazole and nicotinamide moieties .
Q. How can mechanistic insights into the compound’s degradation under physiological conditions be obtained?
Answer:
- Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS/MS and identify byproducts (e.g., hydrolysis of the oxadiazole ring) .
- Kinetic Modeling : Apply first-order decay models to estimate half-life and activation energy using Arrhenius plots .
Q. How should researchers address contradictions in biological activity data across different assays?
Answer:
Q. What advanced techniques are available for studying the compound’s membrane permeability?
Answer:
- PAMPA Assay : Measure passive diffusion using artificial membranes. Compare with reference compounds (e.g., metoprolol for high permeability) .
- Caco-2 Cell Model : Quantify apparent permeability (Papp) and efflux ratios to assess P-gp interaction .
Methodological Tables
Q. Table 1. Key Characterization Data
| Parameter | Method | Expected Outcome | Reference |
|---|---|---|---|
| Molecular Weight | HR-ESI-MS | [M+H]⁺ = 467.12 | |
| ¹³C NMR (C=O) | DMSO-d₆, 125 MHz | 165.2 ppm (oxadiazole) | |
| Purity | HPLC (C18) | ≥95% (RT = 8.2 min) |
Q. Table 2. Suggested DoE Variables for Synthesis Optimization
| Variable | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 80°C | 120°C | Positive |
| Catalyst (HATU) | 1 eq | 1.5 eq | Neutral |
| Reaction Time | 4 hr | 12 hr | Negative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
